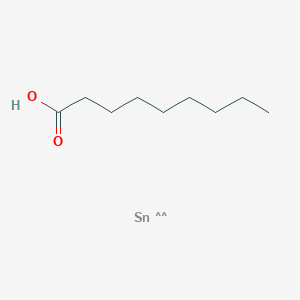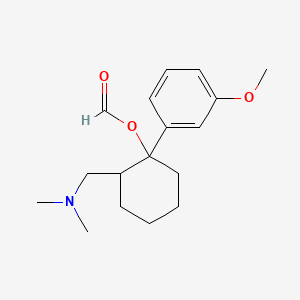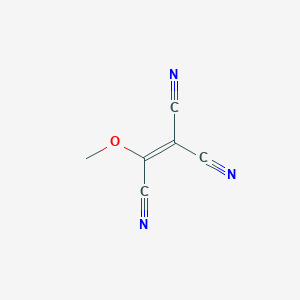![molecular formula C35H65N3O13 B14462851 2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane CAS No. 72259-70-2](/img/structure/B14462851.png)
2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid and 1,1’-methylenebis[4-isocyanatocyclohexane], compound with 2-(dimethylamino)ethanol is a complex polymeric compound. This compound is known for its unique structural properties and is used in various industrial applications, particularly in the production of high-performance materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the polymerization of hexanedioic acid with 2,2-dimethyl-1,3-propanediol and 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid. This is followed by the reaction with 1,1’-methylenebis[4-isocyanatocyclohexane] to form the polymer backbone. The final step involves the addition of 2-(dimethylamino)ethanol to the polymer, which acts as a stabilizing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process may also involve the use of catalysts to accelerate the reaction and improve efficiency.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its performance in certain applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxyl or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical products due to its stability and compatibility with various active ingredients.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism by which this compound exerts its effects involves the interaction of its functional groups with specific molecular targets. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and performance. The pathways involved include the formation of hydrogen bonds, van der Waals forces, and covalent bonds, which contribute to the compound’s unique properties.
類似化合物との比較
Similar Compounds
- Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,2-propanediol
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,6-hexanediol
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and polymeric structure, which provides enhanced stability, flexibility, and compatibility with various applications. The inclusion of 2-(dimethylamino)ethanol as a stabilizing agent further enhances its performance, making it suitable for high-performance materials and advanced applications.
特性
CAS番号 |
72259-70-2 |
|---|---|
分子式 |
C35H65N3O13 |
分子量 |
735.9 g/mol |
IUPAC名 |
2-(dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane |
InChI |
InChI=1S/C15H22N2O2.C6H10O4.C5H10O4.C5H12O2.C4H11NO/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;1-5(2-6,3-7)4(8)9;1-5(2,3-6)4-7;1-5(2)3-4-6/h12-15H,1-9H2;1-4H2,(H,7,8)(H,9,10);6-7H,2-3H2,1H3,(H,8,9);6-7H,3-4H2,1-2H3;6H,3-4H2,1-2H3 |
InChIキー |
ZJLQOKDHPIUJQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)CO.CC(CO)(CO)C(=O)O.CN(C)CCO.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O |
関連するCAS |
72259-70-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


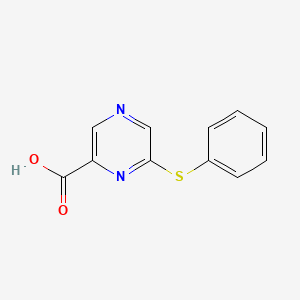

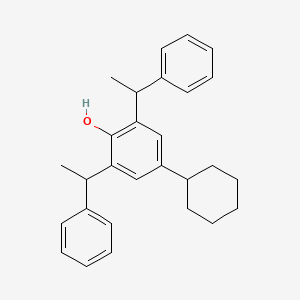


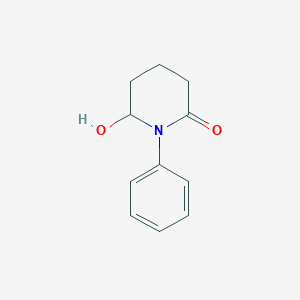
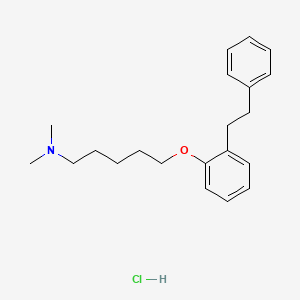
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride](/img/structure/B14462803.png)
